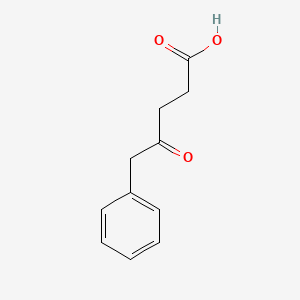

4-Oxo-5-phenylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 5-Phenyllevulinsäure kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die lipase-katalysierte kinetische Auflösung von 2-Phenylethanol-Derivaten, gefolgt von einer chiralen Oxa-Pictet-Spengler-Reaktion . Dieses Verfahren ermöglicht die Herstellung enantiomerenreiner trizyklischer Amine.

Industrielle Produktionsverfahren: Die industrielle Produktion von 5-Phenyllevulinsäure ist nicht umfassend dokumentiert. Es ist wahrscheinlich, dass ähnliche Verfahren wie bei der Laborsynthese angewendet werden, mit Optimierungen für Skalierbarkeit und Effizienz.

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Phenyllevulinsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen umfassen typischerweise Reagenzien wie Halogene oder Nitriermittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

- Antibacterial Properties :

- Antiproliferative Effects :

-

Antioxidant Activity :

- The compound's structure allows it to act as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is crucial in the prevention of diseases related to oxidative damage, including cancer and cardiovascular diseases.

Pharmaceutical Development

- Due to its antibacterial and antiproliferative properties, this compound is being explored as a lead compound for new antibiotics and anticancer drugs. Its derivatives are synthesized to enhance efficacy and reduce toxicity.

Chemical Synthesis

- The compound serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations.

Biochemical Studies

- Researchers utilize this compound in studies investigating metabolic pathways and enzyme interactions due to its ability to influence biological processes at the cellular level.

Case Studies

Wirkmechanismus

The mechanism of action of 5-Phenyllevulinic acid involves its interaction with sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels and regulation of neurotransmitter release. By binding to these receptors, 5-Phenyllevulinic acid can influence cellular signaling pathways and exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Levulinic Acid: . It shares structural similarities with 5-Phenyllevulinic acid but lacks the phenyl group.

5-Hydroxy-5-phenyllevulinic Acid: This compound is a hydroxylated derivative of 5-Phenyllevulinic acid and has been noted for its analgesic activity.

Uniqueness: 5-Phenyllevulinic acid is unique due to its phenyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other levulinic acid derivatives and contributes to its specific interactions with sigma receptors.

Biologische Aktivität

4-Oxo-5-phenylpentanoic acid, also known as 5-oxo-5-phenylpentanoic acid or 4-benzoylbutyric acid, is an organic compound with the molecular formula C₁₁H₁₂O₃. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a ketone functional group at the fourth carbon and a phenyl group attached to the fifth carbon of a pentanoic acid backbone. This configuration is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.22 g/mol |

| Solubility | Soluble in DMSO |

| Chemical Structure | Chemical Structure |

This compound primarily affects the prostaglandin synthesis pathway . By inhibiting this pathway, it reduces inflammation and pain, making it a potential candidate for anti-inflammatory therapies. The compound's interaction with the arachidonic acid pathway underscores its relevance in various biological contexts, particularly in pain management and inflammation reduction .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various microorganisms, including:

- Bacillus megaterium

- Septoria tritici (a plant pathogenic fungus)

These findings suggest its potential utility in developing antimicrobial agents and agricultural applications.

Antitumor Activity

The compound has also been investigated for its antitumor properties. It serves as a precursor for synthesizing biologically active compounds such as (+)-Harzialactone A, which has demonstrated antileishmanial activity. The structural characteristics of this compound allow for diverse chemical transformations that can lead to new therapeutic agents targeting cancer cells .

Study on Inflammatory Response

One study examined the effects of this compound on inflammatory bowel disease (IBD). The results indicated that this compound could modulate inflammatory responses by influencing cytokine expression levels in intestinal cells. Specifically, it was found to reduce pro-inflammatory cytokines while enhancing anti-inflammatory cytokine production .

Cell Viability Assays

Cell viability assays conducted on various cell lines demonstrated that this compound could affect cell proliferation positively or negatively depending on concentration and exposure duration. The MTT assay indicated varying degrees of cytotoxicity, suggesting careful consideration is needed when using this compound in therapeutic contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its solubility in DMSO and potential for effective absorption in biological systems. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological potential .

Eigenschaften

IUPAC Name |

4-oxo-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNSOYZGFPWHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.